![molecular formula C38H40N4O3 B10837826 N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEN-11149 is a novel compound known for its potent and selective antagonistic properties towards tachykinin NK1 receptors. It is a peptidomimetic, meaning it mimics the structure of peptides, and has shown significant potential in pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN-11149 involves multiple steps, starting with the preparation of the core structure, which includes a naphthyl group and an indole moiety. The key steps involve:
- The reaction of a naphthyl derivative with an indole compound under specific conditions to form the core structure.
- Subsequent modifications to introduce various functional groups, such as methyl and phenylacetyl groups, to enhance its binding affinity and selectivity towards tachykinin NK1 receptors .
Industrial Production Methods: Industrial production of MEN-11149 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of advanced purification techniques to isolate the final product.
- Implementation of quality control measures to ensure consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: MEN-11149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: MEN-11149 can undergo substitution reactions, where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of MEN-11149 with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
MEN-11149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the binding properties of tachykinin NK1 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating conditions such as asthma, inflammation, and certain types of cancer.
Mechanism of Action
MEN-11149 exerts its effects by binding to tachykinin NK1 receptors, which are involved in various physiological processes. The compound inhibits the binding of substance P, a neuropeptide that activates these receptors. By blocking substance P, MEN-11149 prevents the downstream signaling pathways that lead to inflammation, pain, and other responses. This mechanism makes it a valuable therapeutic agent for conditions mediated by tachykinin NK1 receptors .
Comparison with Similar Compounds
MEN-11149 is compared with other tachykinin NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Rolapitant: An NK1 receptor antagonist with a longer duration of action compared to aprepitant.
Uniqueness: MEN-11149 stands out due to its high selectivity and potency towards tachykinin NK1 receptors. It also exhibits a long duration of action and minimal off-target effects, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C38H40N4O3 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)41-37(44)31-12-6-8-14-34(31)40-38(45)32-24-39-33-13-7-5-11-30(32)33/h3-5,7,9-11,13,15-21,24,31,34-35,39H,6,8,12,14,22-23H2,1-2H3,(H,40,45)(H,41,44)/t31-,34+,35?/m1/s1 |
InChI Key |
DTPDRMYRFVVGJZ-SKZJHLMYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


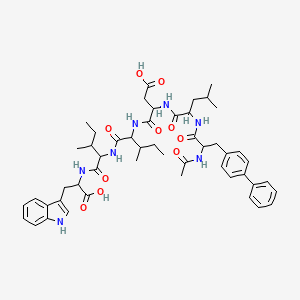
![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
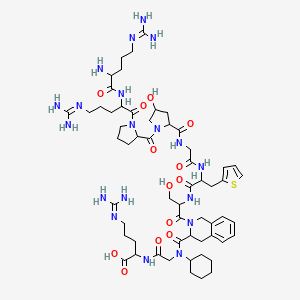
![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
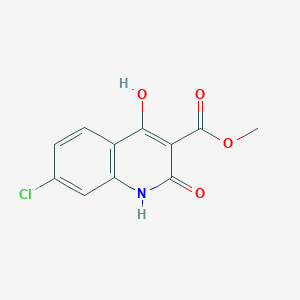
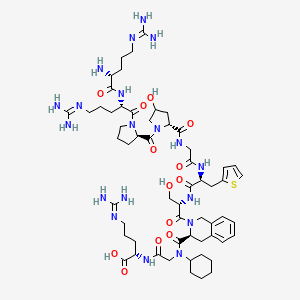
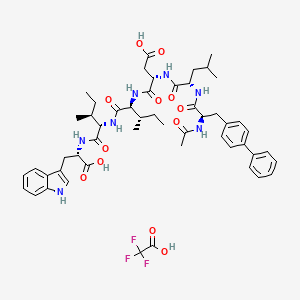
![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione](/img/structure/B10837815.png)
